Sodium periodate

Catalog No.
S654990
CAS No.
7790-28-5
M.F
HINaO4
M. Wt
214.900 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium periodate

CAS Number

7790-28-5

Product Name

Sodium periodate

IUPAC Name

sodium;periodate

Molecular Formula

HINaO4

Molecular Weight

214.900 g/mol

InChI

InChI=1S/HIO4.Na/c2-1(3,4)5;/h(H,2,3,4,5);

InChI Key

GOPBSKKOGHDCEH-UHFFFAOYSA-N

SMILES

[O-]I(=O)(=O)=O.[Na+]

solubility

Soluble in cold water, sulfuric, nitric, acetic acids

Synonyms

Periodic Acid (HIO4) Sodium Salt (8CI,9CI); Sodium Periodate (NaIO4) ; Monosodium Metaperiodate; Periodic Acid Sodium Salt; Sodium Metaperiodate; Sodium Metaperiodate (NaIO4);

Canonical SMILES

OI(=O)(=O)=O.[Na]

Isomeric SMILES

[O-]I(=O)(=O)=O.[Na+]

The exact mass of the compound Sodium periodate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in cold water, sulfuric, nitric, acetic acids. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Periodic Acid - Supplementary Records. It belongs to the ontological category of inorganic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium periodate (NaIO4) is a highly soluble, mildly acidic inorganic oxidant fundamentally relied upon in chemical synthesis for the selective cleavage of vicinal diols (Malaprade reaction) and the oxidative cleavage of alkenes (Lemieux-Johnson oxidation). As the sodium salt of periodic acid, it offers a stable, easy-to-handle crystalline powder that dissolves readily in water to form reactive periodate species. In industrial and pharmaceutical procurement, NaIO4 is prioritized for its ability to execute precise carbon-carbon bond cleavages without the over-oxidation typical of permanganate, and without the stringent anhydrous requirements or extreme toxicity of heavy-metal oxidants. Its compatibility with aqueous and mixed-aqueous solvent systems makes it a highly scalable reagent for carbohydrate modification, active pharmaceutical ingredient (API) synthesis, and bioconjugation workflows [1].

Substituting sodium periodate with closely related oxidants often leads to process failures, yield losses, or severe scale-up bottlenecks. For example, replacing NaIO4 with potassium periodate (KIO4) drastically reduces aqueous solubility, forcing a massive increase in solvent volumes that makes large-scale aqueous processing economically unviable. Conversely, substituting with periodic acid (H5IO6) introduces a highly acidic environment (pH < 1) that readily hydrolyzes sensitive functional groups like acetals and ketals, destroying complex carbohydrate or API intermediates. Attempting to use cheaper, generic oxidants like hydrogen peroxide or sodium hypochlorite fails to replicate the precise chemoselectivity of the periodate ester intermediate, leading to chaotic over-oxidation or unselective degradation rather than clean 1,2-diol cleavage .

Aqueous Solubility and Process Scale-Up Efficiency

In aqueous oxidation workflows, the solubility of the periodate salt dictates the required reactor volume. Sodium periodate exhibits an aqueous solubility of approximately 14.4 g/100 mL at 25 °C, whereas potassium periodate (KIO4) is poorly soluble, achieving only ~0.42 g/100 mL at 20 °C [1]. This >30-fold difference means that substituting KIO4 for NaIO4 requires over 30 times more water to maintain a homogeneous solution, rendering KIO4 impractical for concentrated industrial scale-ups.

Evidence DimensionAqueous solubility at 20-25 °C
Target Compound Data~14.4 g/100 mL (NaIO4)
Comparator Or Baseline~0.42 g/100 mL (KIO4)
Quantified Difference>30-fold higher solubility for NaIO4
ConditionsNeutral aqueous solution, room temperature

High aqueous solubility enables concentrated reaction streams, drastically reducing solvent volumes and reactor size during large-scale aqueous oxidations.

Substrate Protection via Mild pH Profile

When cleaving diols in complex, acid-sensitive molecules like carbohydrates, the pH of the oxidant solution is critical. Standard aqueous solutions of sodium periodate (e.g., 100 g/L) maintain a mildly acidic pH of 3.5–5.5 . In contrast, periodic acid (H5IO6) solutions are highly acidic, typically exhibiting a pH < 1. This massive difference in proton concentration means NaIO4 can safely cleave vicinal diols without triggering the acid-catalyzed hydrolysis of sensitive acetal, ketal, or ether protecting groups that periodic acid would destroy.

Evidence DimensionAqueous solution pH
Target Compound DatapH 3.5–5.5 (NaIO4 at ~100 g/L)
Comparator Or BaselinepH < 1.0 (Periodic acid)
Quantified Difference3 to 4 orders of magnitude lower H+ concentration for NaIO4
ConditionsStandard aqueous oxidation conditions

The milder pH of NaIO4 prevents unwanted acid-catalyzed side reactions, preserving protecting groups during multi-step API and carbohydrate synthesis.

Elimination of Heavy Metal Waste in Diol Cleavage

For the oxidative cleavage of 1,2-diols, lead tetraacetate (Pb(OAc)4) is a traditional alternative (Criegee oxidation). However, Pb(OAc)4 generates stoichiometric amounts of highly toxic lead waste and requires strictly anhydrous organic solvents. Sodium periodate performs the equivalent Malaprade cleavage in aqueous or mixed-aqueous media, generating sodium iodate (NaIO3) as the byproduct, which is easily separated and lacks the severe heavy metal toxicity and disposal costs associated with lead [1].

Evidence DimensionToxic heavy metal waste generation
Target Compound Data0 stoichiometric heavy metal waste (NaIO4)
Comparator Or Baseline1 equivalent of toxic Pb waste per mole of diol (Pb(OAc)4)
Quantified DifferenceComplete elimination of stoichiometric lead waste
ConditionsOxidative cleavage of vicinal diols

Eliminating lead waste dramatically reduces disposal costs, toxicity hazards, and regulatory hurdles in pharmaceutical manufacturing.

Terminal Oxidant Efficiency in Alkene Cleavage

In the oxidative cleavage of alkenes to aldehydes or ketones, osmium tetroxide (OsO4) can be used stoichiometrically, but it is prohibitively expensive and highly toxic. By employing sodium periodate as a stoichiometric terminal oxidant (Lemieux-Johnson oxidation), OsO4 acts merely as a catalyst. This system typically requires only 1–5 mol% of OsO4 alongside 1.1–2.0 equivalents of NaIO4, successfully reducing the required osmium load by up to 99% while maintaining high yields of the target carbonyl compounds without over-oxidation [1].

Evidence DimensionOsmium reagent requirement
Target Compound Data1–5 mol% OsO4 (with NaIO4 as terminal oxidant)
Comparator Or Baseline100 mol% OsO4 (stoichiometric use)
Quantified Difference95–99% reduction in toxic osmium usage
ConditionsOxidative cleavage of alkenes (Lemieux-Johnson conditions)

Using NaIO4 as a terminal oxidant enables the catalytic use of OsO4, massively reducing reagent costs and heavy metal toxicity in scale-up.

Large-Scale Carbohydrate and Polysaccharide Modification

Because of its high aqueous solubility and mild pH, sodium periodate is the preferred oxidant for cleaving vicinal diols in carbohydrates to generate dialdehydes. This is heavily utilized in the production of dialdehyde starch, dialdehyde cellulose, and modified gums, where concentrated aqueous processing is mandatory for economic viability .

API Synthesis and Protecting Group Preservation

In multi-step pharmaceutical synthesis, NaIO4 is selected over periodic acid to perform diol cleavages without hydrolyzing acid-sensitive functional groups (like acetals or ketals). Its use ensures high chemoselectivity and prevents the degradation of complex intermediates, directly improving overall API yield .

Green Chemistry Replacements for Heavy Metal Oxidants

NaIO4 is procured as a direct replacement for lead tetraacetate in diol cleavages and as a terminal oxidant to make osmium or ruthenium tetroxide reactions catalytic. This is critical for industrial workflows aiming to meet strict environmental regulations by eliminating stoichiometric heavy metal waste .

Physical Description

DryPowde

Color/Form

White, tetragonal crystals

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

214.88173 g/mol

Monoisotopic Mass

214.88173 g/mol

Boiling Point

Decomposes approx 300 °C

Heavy Atom Count

6

Density

3.865 at 16 °C

UNII

98W4A29X43

GHS Hazard Statements

Aggregated GHS information provided by 260 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H271 (44.62%): May cause fire or explosion;
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H272 (55.38%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H301 (21.15%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (30.77%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (43.85%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (52.31%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (28.46%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (52.69%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (52.69%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (43.85%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (43.85%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

In a pilot study involving 13 patients with advanced stage IV renal cell carcinoma, anti-tumor effects and toxicity of a novel form of adoptive immunotherapy were determined. The protocol utilizes infusions of autologous mononuclear leukocytes treated with the oxidizing mitogen sodium periodate (IO4-) and cultured in medium containing human recombinant interleukin-2 (IL-2), and continuous infusions of low-dose IL-2 (mean +/- SD dose = 39.5 +/- 8.6 X 10(3) U/kg/24 hours). Leukocytes (5 to 10 X 10(9)) were removed by leukapheresis three times per week, mononuclear cells were separated, activated with IO4- and cultured in medium containing IL-2 (500 U/ml) for 48 to 72 hours. The cells were re-infused following the next leukapheresis procedure. IL-2 was administered five days per week. Treatment was continued for two three-week cycles. An increase in peripheral blood mononuclear cells bearing the natural killer cell (NK) surface marker, Leu 11, an increase in NK- and antibody-dependent cell-mediated cytotoxicity, and a slight increase in spontaneous cytotoxicity for non-NK targets were noted. Regressions (more than 50 percent decrease in tumor mass) of pulmonary, liver, bone, or soft tissue metastases were induced in six patients. Severe fluid retention did not develop in any patient and no patient required treatment in the intensive care unit. Five of the patients who showed a response have experienced a relapse at 5.2 +/- 1.0 (mean +/- SD) months. These observations indicate that IO4-/IL-2-activated killer cells plus continuous infusions of low-dose IL-2 can result in regression of metastatic renal cell carcinoma. /Exptl Ther/
... the results of a pilot study that determined the effects of both intermittent injections of periodate and recombinant interleukin-2 (rIL-2)-activated leukocytes and continuous infusions of low doses of rIL-2 on metastases of nine patients with stage IV renal cancer /are reported/. Four patients experienced regressions, two patients stabilized, and only three patients did not respond. The responses of individual lesions in six patients were heterogeneous with regard to both the degree (ranging from cessation of growth to regression to undetectability) and the duration (ranging from less than 3 to up to 8 months). Survival times from the time of diagnosis and from the time of start of the protocol treatment ranged from 12 to 20 months and 6 to 12 months, respectively, for three patients who expired and from 10+ to 28+ months and 6+ to 12+ months, respectively, for six patients who are alive. Only one patient experienced a grade 4 toxicity (transient renal failure requiring hemodialysis). All other toxicities (grades 1-3) were easily controlled and resolved completely after 7 days. /Exptl Ther/
Growth of a human renal cancer cell line in nude mice was inhibited when the renal cancer cells were injected together with oxidizing mitogen-activated human mononuclear cells. /Exptl Ther/

MeSH Pharmacological Classification

Mitogens

Mechanism of Action

Sodium periodate (IO4) exerts a number of biological effects including the enhancement of lymphocyte activation. In this study, /the authors/ investigated its effects on cytotoxicity of human peripheral blood lymphocytes (PBL) and explored the mechanism whereby it exerted these effects. In vitro treatment of human PBL with IO4 augmented their cytotoxicity against K562 myelogenous leukemia cells. IO4 oxidative treatment increased the frequency of effector-to-target cell binding. It also increased cellular ATP levels in effector cells, suggesting that the post-binding cytolytic functions of these cells were also enhanced after treatment with IO4. Moreover, IO4 treatment significantly increased the protein kinase C (PKC) activity of effector cells and induced the translocation of activity in the membrane fraction from the cytosol. H-7, a potent PKC inhibitor, significantly reduced this enhancement of membrane-associated PKC activity at 10 microM and significantly reduced the enhanced cytotoxicity of PBL at the same concentration. These results indicated that IO4 enhanced the binding capacity and post-binding cytolytic functions of PBL and that PKC activation was one mechanism to explain the IO4-induced cellular activation.
Periodate-oxidized ADP and periodate-oxidized ATP stimulate the permeability transition in energized rat liver mitochondria measured as the Ca2+-efflux induced by Ca2+ and Pi. In the presence of Mg2+ and Pi, mitochondria lose intramitochondrial adenine nucleotides at a slow rate. Periodate-oxidized ATP induces a strong decrease of the matrix adenine nucleotides which is inhibited by carboxyatractyloside. Under these conditions, Mg2+ prevents the opening of the permeability transition pore. EGTA prevents the Pi-induced slow efflux of adenine nucleotides, but is without effect on the periodate-oxidized ATP-induced strong decrease of adenine nucleotides. This periodate oxidized ATP-induced strong adenine nucleotide efflux is inhibited by ADP. Periodate-oxidized ATP reduces the increase of matrix adenine nucleotides occurring when the mitochondria are incubated with Mg2+ and ATP. This effect of periodate-oxidized ATP is also prevented by carboxyatractyloside. Periodate-oxidized ATP is not taken up by the mitochondria. It is suggested that periodate-oxidized ATP induces a strong efflux of matrix adenine nucleotides by the interaction with the ADP/ATP carrier from the cytosolic side. The induction of the mitochondrial permeability transition by periodate-oxidized ADP and periodate-oxidized ATP is attributed to two mechanisms-a strong decrease in the intramitochondrial adenine nucleotide content, especially that of ADP, and a stabilization of the c-conformation of the ADP/ATP carrier.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Oxidizer;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

7790-28-5

Wikipedia

Sodium periodate

Methods of Manufacturing

Synthesis starting with sodium iodide: inorg. Syn. 2: 212 (1946) and: 170 (1939)

General Manufacturing Information

Periodic acid (HIO4), sodium salt (1:1): ACTIVE

Interactions

Human peripheral blood mononuclear cells when activated with the oxidizing mitogens, neuraminidase/galactose oxidase or sodium periodate, express cytolytic activity for freshly isolated tumor cells and for a variety of cell lines, including NK-resistant solid tumor lines. Normal lymphoid cells are not targets for cytotoxicity and do not inhibit lysis of susceptible targets mediated by the oxidizing mitogen-activated mononuclear cells. The cytotoxic response is rapidly generated and reaches peak levels at 48 hr. The oxidizing mitogens induce expression of IL 2 receptors on peripheral blood mononuclear cells. Combined treatment of cells with IL 2 and the oxidizing mitogens results in a marked enhancement of cytotoxicity. Enhancement is achieved at levels of IL 2 that alone result in minimal generation of cytotoxic cells.

Dates

Last modified: 08-15-2023

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